Diethyldithiocarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

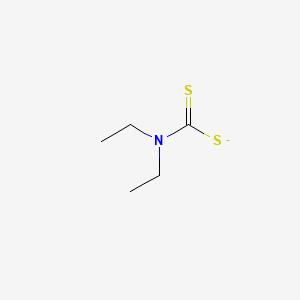

Diethyldithiocarbamate is a member of the class of dithiocarbamate anions resulting from the removal of the proton from the dithiocarbamic acid moiety of diethyldithiocarbamic acid. It is a conjugate base of a diethyldithiocarbamic acid.

A chelating agent that has been used to mobilize toxic metals from the tissues of humans and experimental animals. It is the main metabolite of DISULFIRAM.

Analyse Des Réactions Chimiques

Preparation

Sodium diethyldithiocarbamate is typically obtained as a trihydrate, NaS2CN(C2H5)2⋅3H2O, when crystallized from water. It can be synthesized by reacting carbon disulfide with diethylamine in the presence of sodium hydroxide :

CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O

Other dithiocarbamates can be produced similarly using secondary amines and carbon disulfide .

Oxidation

Oxidation of sodium this compound yields a disulfide, also known as a thiuram disulfide :

2NaS2CNEt2+I2→(S2CNEt2)2+2NaI

(Where Et = ethyl)

Alkylation

Dithiocarbamates are nucleophilic and can be alkylated. For example, they react with dichloromethane :

2NaS2CNEt2+CH2Cl2→CH2(S2CNEt2)2+2NaCl

Reactions with Organic Solvents

Sodium N,N-diethyldithiocarbamate (Nadtc) reacts with certain organic solvents such as methylene chloride, chloroform, and acetonitrile.

-

Methylene Chloride: Nadtc reacts smoothly with methylene chloride to yield the dithiocarbamate ester Et2NC(S)SCH2S(S)CNEt2 .

-

Chloroform: With chloroform, Nadtc undergoes proton abstraction, leading to the formation of diethylammonium N,N-diethyldithiocarbamate :

Et2NCS2−+CHCl3→Et2NC(S)S−⋅Et2NH2

-

Acetonitrile: A similar reaction occurs with acetonitrile, also resulting in diethylammonium N,N-diethyldithiocarbamate .

Metal Complex Formation

This compound reacts with metal salts to form transition metal dithiocarbamate complexes, coordinating via the two sulfur atoms. These complexes can exhibit various bonding modes, including acting as a unidentate ligand or a bridging ligand .

Biological and Laboratory Use

-

Spin Trapping: this compound complexes with iron are used in spin trapping to study the formation of nitric oxide (NO) radicals in biological materials. NO readily binds to iron-dithiocarbamate complexes, forming mono-nitrosyl-iron complexes (MNIC) that can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy .

-

Metalloproteinase Inhibition: The zinc chelation of this compound inhibits metalloproteinases, preventing the degradation of the extracellular matrix, which is crucial in cancer metastasis and angiogenesis .

-

Superoxide Dismutase Inhibition: this compound inhibits superoxide dismutase (SOD) by chelating with intracellular Cu+2, which can have both antioxidant and oxidant effects on cells .

Reactions with Radicals

This compound interacts with radicals such as superoxide (O2−), peroxyl (RO2), or hydroxyl (OH). It is oxidized to a thiyl radical, which can then dimerize to form disulfiram. Disulfiram can regenerate this compound by oxidizing glutathione (GSH) to glutathione disulfide (GSSG) .

Impact on Cellular Components

Research indicates that this compound affects various cellular components:

-

Glutathione (GSH) Levels: this compound impacts intracellular glutathione levels, potentially causing a thiol redox-state imbalance .

-

Protein Oxidation: It influences protein oxidation, measured by protein carbonyl content .

-

Lipid Peroxidation: this compound affects lipid peroxidation, quantified by thiobarbituric acid reactive substances (TBARS) .

-

Antioxidant Enzymes: It modulates antioxidant enzymatic defense mechanisms within cells .

Propriétés

Numéro CAS |

392-74-5 |

|---|---|

Formule moléculaire |

C5H10NS2- |

Poids moléculaire |

148.3 g/mol |

Nom IUPAC |

N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/p-1 |

Clé InChI |

LMBWSYZSUOEYSN-UHFFFAOYSA-M |

SMILES |

CCN(CC)C(=S)[S-] |

SMILES canonique |

CCN(CC)C(=S)[S-] |

Key on ui other cas no. |

392-74-5 |

Synonymes |

Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.